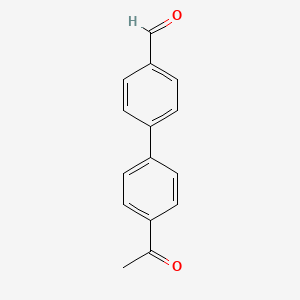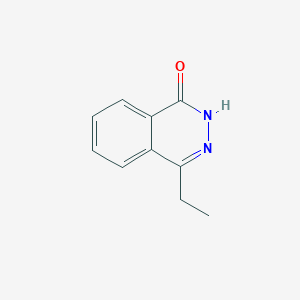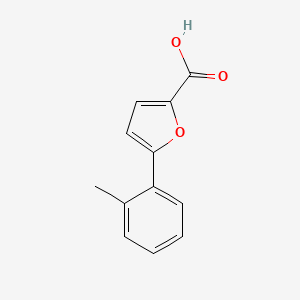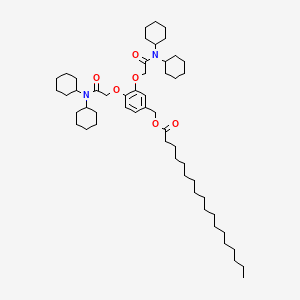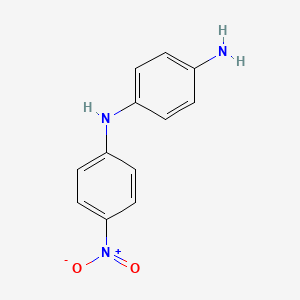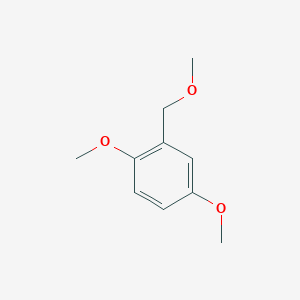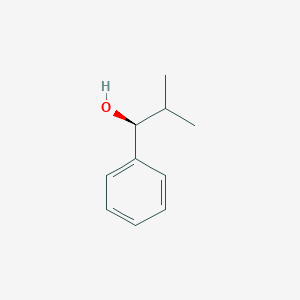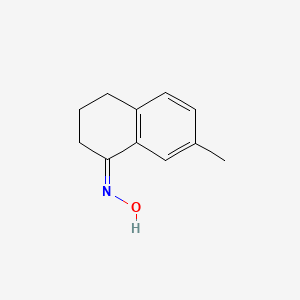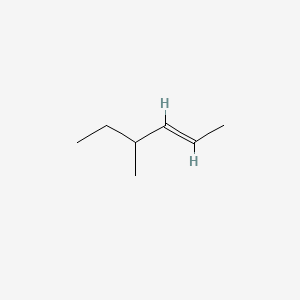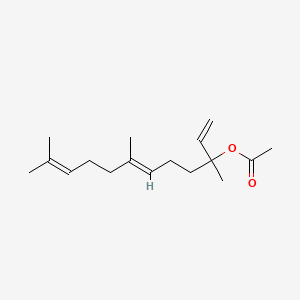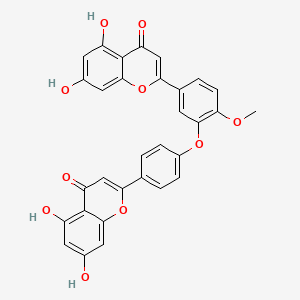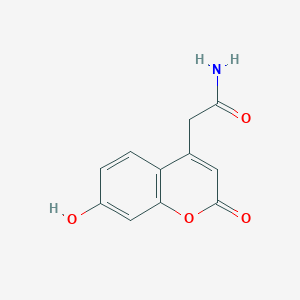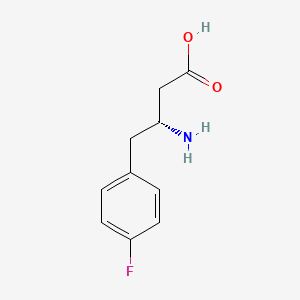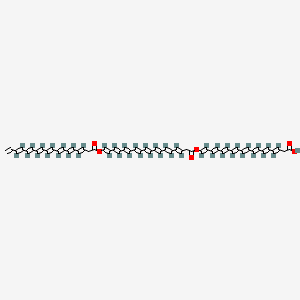
Fatty acids, C18-unsatd., trimers
Übersicht
Beschreibung
Fatty acids are important components of lipids, which are essential for the proper functioning of the human body. Among the various types of fatty acids, C18-unsatd., trimers have gained significant attention due to their potential applications in scientific research. , trimers, including their synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wissenschaftliche Forschungsanwendungen
Biosynthesis and Regulation in Plants
Fatty acids, including C18 unsaturated fatty acids like oleic, linoleic, and α-linolenic acids, play crucial roles in plants. They are vital for plant development and are significant economic traits of oil crops. The enzymatic steps in C18 unsaturated fatty acid biosynthesis are well established, but the associated lipid trafficking between the plastid and the endoplasmic reticulum, along with the regulation of the enzymes involved, remains unclear. Research in this area is focused on understanding the regulatory networks composed of transcriptional factors and upstream signaling pathways, which is promising for manipulating fatty acid composition in crop improvement (He, Qin, Wang, & Ding, 2020).
Single-Cell Proteins from Methanol
Studies on single-cell proteins prepared from yeasts grown on methanol have focused on understanding the structures of unsaturated fatty acids, including the positional and stereochemical aspects of these compounds. This research is vital in biochemistry and molecular biology, providing insights into the structures of these fatty acids in single-cell proteins, which are similar to those in animal lipids (Cavalli, Landone, Cancellieri, & Zotti, 1978).
Antimicrobial Properties
C18 unsaturated fatty acids have been researched for their antimicrobial properties. Studies indicate that monoenoic acid (C18:1) is more inhibitory than saturated fatty acids but less active than dienoic derivatives (C18:2). These findings suggest potential applications in developing antimicrobial agents (Kabara, Swieczkowski, Conley, & Truant, 1972).
Fatty Acid Production in Cyanobacteria
Research has explored enhancing fatty acid production in cyanobacteria through the expression of exogenous genes. Studies on Synechocystis sp. PCC6803, where Arachis hypogaea L. acyl-ACP thioesterases were expressed, resulted in increased production of C18 fatty acids. This has implications for biofuel production and understanding fatty acid biosynthesis (Chen et al., 2017).
Oxidation Kinetics in Fish Oil
Studies on the oxidation kinetics of unsaturated fatty acids in fish oil, including C18 fatty acids, are important for understanding their stability and shelf-life. The research has implications for the food industry, particularly in the preservation and quality maintenance of fish oil and related products (Bórquez, Koller, Wolf, & Spiess, 1997).
Lubricant and Bactericidal Properties
Research on calcium salts of C18 unsaturated fatty acids has shown their potential as lubricants and bactericides. This has implications for their use in skin-care products and cosmetics, highlighting their functional versatility (Yamamoto, Kijima, Morikawa, & Nonomura, 2015).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3E,5E,7E,9E,11E,13E,15E,17E)-18-[(3E,5E,7E,9E,11E,13E,15E,17E)-18-[(3E,5E,7E,9E,11E,13E,15E)-octadeca-3,5,7,9,11,13,15,17-octaenoyl]oxyoctadeca-3,5,7,9,11,13,15,17-octaenoyl]oxyoctadeca-3,5,7,9,11,13,15,17-octaenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H56O6/c1-2-3-4-5-6-7-8-9-12-18-23-28-33-38-43-48-53(57)59-51-46-41-36-31-26-21-16-11-14-19-24-29-34-39-44-49-54(58)60-50-45-40-35-30-25-20-15-10-13-17-22-27-32-37-42-47-52(55)56/h2-46,50-51H,1,47-49H2,(H,55,56)/b4-3+,6-5+,8-7+,12-9+,13-10+,14-11+,20-15+,21-16+,22-17+,23-18+,24-19+,30-25+,31-26+,32-27+,33-28+,34-29+,40-35+,41-36+,42-37+,43-38+,44-39+,50-45+,51-46+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFQZKFWQLAHGSL-FNTYJUCDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC=CC=CC=CC=CC=CC=CC=CCC(=O)OC=CC=CC=CC=CC=CC=CC=CC=CCC(=O)OC=CC=CC=CC=CC=CC=CC=CC=CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C/C=C/C=C/C=C/C=C/C=C/C=C/C=C/CC(=O)O/C=C/C=C/C=C/C=C/C=C/C=C/C=C/C=C/CC(=O)O/C=C/C=C/C=C/C=C/C=C/C=C/C=C/C=C/CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H56O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
801.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Fatty acids, C18-unsatd., trimers | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
(3E,5E,7E,9E,11E,13E,15E,17E)-18-[(3E,5E,7E,9E,11E,13E,15E,17E)-18-[(3E,5E,7E,9E,11E,13E,15E)-octadeca-3,5,7,9,11,13,15,17-octaenoyl]oxyoctadeca-3,5,7,9,11,13,15,17-octaenoyl]oxyoctadeca-3,5,7,9,11,13,15,17-octaenoic acid | |
CAS RN |
68937-90-6 | |
| Record name | Fatty acids, C18-unsatd., trimers | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068937906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fatty acids, C18-unsatd., trimers | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Fatty acids, C18-unsatd., trimers | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.727 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




